6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one
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Overview
Description
6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one is a heterocyclic compound that contains a trifluoromethyl group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often imparts enhanced metabolic stability and lipophilicity, making such compounds valuable in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. For example, the compound can be synthesized by reacting 6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles, such as:
- 6-Methyl-2-(trifluoromethyl)quinolin-4-ol
- 6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
Uniqueness
6-Methyl-2-(trifluoromethyl)-1,3-diazinan-4-one is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in drug design and development.
Properties
Molecular Formula |
C6H9F3N2O |
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Molecular Weight |
182.14 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H9F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h3,5,10H,2H2,1H3,(H,11,12) |
InChI Key |
UOFSZXAWUOYQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(N1)C(F)(F)F |
Origin of Product |
United States |
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